2-Ethenylpiperazine
Description
Structure
3D Structure
Properties
CAS No. |
45588-89-4 |
|---|---|
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-ethenylpiperazine |
InChI |
InChI=1S/C6H12N2/c1-2-6-5-7-3-4-8-6/h2,6-8H,1,3-5H2 |
InChI Key |
YFVRIXYUQCYRAF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CNCCN1 |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 2 Ethenylpiperazine
Reactions Involving the Ethenyl Moiety
The ethenyl group in 2-ethenylpiperazine is an unsaturated functionality that readily participates in various reactions, particularly those involving the addition across the double bond.
Electrophilic Addition Reactions
Alkenes, including the ethenyl moiety, are electron-rich due to the presence of pi (π) electrons in their double bond, making them susceptible to attack by electrophiles. Electrophilic addition reactions typically proceed through a two-step mechanism: initial attack by an electrophile to form a carbocation intermediate, followed by nucleophilic attack on the carbocation leah4sci.commasterorganicchemistry.compressbooks.pub. The regioselectivity of these additions, especially for unsymmetrical alkenes, often follows Markovnikov's rule, where the electrophile (e.g., hydrogen) adds to the carbon of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate leah4sci.commasterorganicchemistry.compressbooks.pub.
Halogenation involves the addition of halogens (X₂, where X = Cl, Br) across the carbon-carbon double bond of an alkene to yield 1,2-dihalides libretexts.orgchemguide.co.uk. This reaction typically proceeds with anti-stereochemistry, meaning the two halogen atoms add to opposite faces of the double bond libretexts.orglibretexts.org. The mechanism involves the formation of a cyclic halonium ion (e.g., bromonium ion or chloronium ion) intermediate, which is then attacked by a halide anion from the opposite side libretexts.org. Fluorine is generally too reactive for controlled laboratory halogenation, while iodine often does not react with most alkenes libretexts.org.
Expected Halogenation of this compound
| Reagent | Expected Product Type | Stereochemistry | Notes |
| Br₂ | 1,2-Dibromo-2-piperazinyl-ethane | Anti-addition | Formation of a cyclic bromonium ion intermediate. |
| Cl₂ | 1,2-Dichloro-2-piperazinyl-ethane | Anti-addition | Formation of a cyclic chloronium ion intermediate. |
Hydrohalogenation is the electrophilic addition of hydrogen halides (HX, where X = Cl, Br, I) to alkenes, resulting in the formation of haloalkanes masterorganicchemistry.compressbooks.pubwikipedia.org. For unsymmetrical alkenes like the ethenyl group in this compound, the addition typically follows Markovnikov's rule: the hydrogen atom adds to the carbon of the double bond with more hydrogen substituents, and the halogen atom adds to the carbon with fewer hydrogen substituents leah4sci.commasterorganicchemistry.compressbooks.pubwikipedia.org. This regioselectivity is due to the formation of the more stable carbocation intermediate during the reaction leah4sci.commasterorganicchemistry.comwikipedia.org. Carbocation rearrangements are possible if they lead to a more stable carbocation masterorganicchemistry.com.
Expected Hydrohalogenation of this compound
| Reagent | Expected Product Type | Regioselectivity | Notes |
| HCl | 1-Chloro-1-piperazinyl-ethane | Markovnikov | Carbocation intermediate formed. |
| HBr | 1-Bromo-1-piperazinyl-ethane | Markovnikov | Carbocation intermediate formed; anti-Markovnikov addition possible with peroxides. wikipedia.org |
| HI | 1-Iodo-1-piperazinyl-ethane | Markovnikov | Carbocation intermediate formed. |
Hydration reactions involve the addition of water across a carbon-carbon double bond to form an alcohol wikipedia.org. Acid-catalyzed hydration of alkenes is an electrophilic addition that typically follows Markovnikov's rule, where the hydroxyl group (-OH) attaches to the more substituted carbon of the original double bond wikipedia.orglibretexts.orgpressbooks.pub. This reaction proceeds via a carbocation intermediate libretexts.orglibretexts.org. Alternative methods like oxymercuration-demercuration also yield Markovnikov products without carbocation rearrangements, while hydroboration-oxidation leads to anti-Markovnikov products libretexts.orgpressbooks.pub.
Expected Hydration of this compound
| Reagent/Conditions | Expected Product Type | Regioselectivity | Notes |
| H₂O, H⁺ (acid catalyst) | 1-Piperazinyl-ethanol | Markovnikov | Proceeds via carbocation intermediate. |
| 1. Hg(OAc)₂, H₂O; 2. NaBH₄ | 1-Piperazinyl-ethanol | Markovnikov | No carbocation rearrangements. libretexts.org |
| 1. BH₃·THF; 2. H₂O₂, NaOH | 2-Piperazinyl-ethanol | Anti-Markovnikov | Syn addition of H and OH. pressbooks.pub |
Hydrohalogenation
Cycloaddition Reactions (e.g., Diels-Alder)
The ethenyl moiety in this compound can potentially act as a dienophile in cycloaddition reactions, particularly the Diels-Alder reaction. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (a molecule with two conjugated double bonds) and a dienophile (an alkene or alkyne) to form a six-membered ring sigmaaldrich.comwikipedia.orgmasterorganicchemistry.com. This reaction is a concerted process, meaning bond formation occurs simultaneously, and is highly stereospecific wikipedia.orgtotal-synthesis.com. The reactivity is often enhanced when the dienophile contains electron-withdrawing groups and the diene is electron-rich sigmaaldrich.comtotal-synthesis.comyoutube.com. While this compound possesses the dienophile component, its participation would depend on the nature of the diene and the reaction conditions.
Expected Diels-Alder Reactivity of this compound
| Role in Reaction | Reagent Type | Conditions | Expected Outcome |
| Dienophile | Conjugated Diene (electron-rich) | Heating, non-polar solvent youtube.com | Formation of a substituted cyclohexene (B86901) derivative incorporating the piperazine (B1678402) ring. sigmaaldrich.comwikipedia.org |
Oxidation Reactions
Alkenes can undergo various oxidation reactions, leading to different products depending on the oxidizing agent and conditions. Common oxidation reactions include dihydroxylation and oxidative cleavage pressbooks.pub.
Dihydroxylation : This reaction converts the C=C double bond into a 1,2-diol (a compound with two hydroxyl groups on adjacent carbons). Reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or cold, dilute potassium permanganate (B83412) (KMnO₄) can achieve syn-dihydroxylation, where both hydroxyl groups add to the same face of the double bond wikipedia.orgpressbooks.pub.
Oxidative Cleavage : Stronger oxidizing agents can cleave the carbon-carbon double bond, breaking the alkene molecule into smaller fragments. Ozonolysis (reaction with ozone, O₃, followed by a reductive workup with, for example, dimethyl sulfide) is a highly effective method that cleaves the double bond and forms aldehydes and/or ketones, depending on the substitution pattern of the alkene carbons pressbooks.pub. Hot, basic potassium permanganate can also cause oxidative cleavage, leading to ketones, carboxylic acids, or carbon dioxide, depending on the substitution of the alkene carbons pressbooks.pub.
Expected Oxidation Reactions of this compound
| Reagent/Conditions | Expected Product Type | Notes |
| OsO₄ (cat.), NMO | 1,2-Dihydroxy-2-piperazinyl-ethane | Syn-dihydroxylation. pressbooks.pub |
| Cold, dilute KMnO₄ | 1,2-Dihydroxy-2-piperazinyl-ethane | Syn-dihydroxylation. pressbooks.pub |
| 1. O₃; 2. (CH₃)₂S | Formaldehyde (B43269) and Piperazine-2-carbaldehyde | Oxidative cleavage of the double bond. pressbooks.pub |
| Hot, basic KMnO₄ | Carboxylic acid derivative of piperazine, CO₂ | Complete oxidative cleavage, potentially to carboxylic acids and CO₂. pressbooks.pub |
Epoxidation
Epoxidation is an oxidation reaction where an alkene is converted into an epoxide (also known as an oxirane), a three-membered cyclic ether containing two carbon atoms and one oxygen atom aceorganicchem.comsaskoer.cahithaldia.in. This transformation typically involves the transfer of an oxygen atom from a peroxy compound, such as a peroxyacid (RCO₃H), to the alkene aceorganicchem.comsaskoer.ca. Common peroxyacids include meta-chloroperoxybenzoic acid (mCPBA) aceorganicchem.comsaskoer.ca.
The mechanism of epoxidation is believed to occur in a single, concerted step, where the oxygen-oxygen bond of the peroxyacid is weak and polarized saskoer.cahithaldia.inslideshare.net. The alkene's pi electrons attack the electrophilic oxygen of the peroxyacid, forming the epoxide ring while the peroxyacid is converted into a carboxylic acid saskoer.caslideshare.netyoutube.com. This reaction is characterized by its syn-stereoselectivity, meaning the oxygen atom adds to the same face of the double bond, and the stereochemistry of the alkene is retained in the epoxide product aceorganicchem.comsaskoer.caslideshare.net.
For this compound, the ethenyl group would react with a peroxyacid to form an epoxide at the vinyl moiety.
Ozonolysis
Ozonolysis is a powerful oxidative cleavage reaction that utilizes ozone (O₃) to break carbon-carbon double bonds, yielding carbonyl compounds (aldehydes or ketones) libretexts.orgorgosolver.comorganic-chemistry.orgtestbook.combyjus.com. The reaction proceeds through a complex mechanism involving the initial electrophilic addition of ozone to the alkene, forming an unstable primary ozonide (molozonide, a 1,2,3-trioxolane) libretexts.orgorgosolver.comorganic-chemistry.org. This molozonide rapidly rearranges and decomposes to a carbonyl compound and a carbonyl oxide libretexts.orgorgosolver.comorganic-chemistry.org. These intermediates then recombine to form a more stable secondary ozonide (1,2,4-trioxolane) organic-chemistry.org.
The nature of the final products depends on the workup procedure:
Reductive workup (e.g., with dimethyl sulfide (B99878) (DMS) or zinc/acetic acid) yields aldehydes and/or ketones orgosolver.comorganic-chemistry.org.
Oxidative workup (e.g., with hydrogen peroxide, H₂O₂) leads to carboxylic acids if an aldehyde would have been formed, or ketones if the carbon was disubstituted orgosolver.comorganic-chemistry.org.
For this compound, ozonolysis of the ethenyl group would cleave the double bond, likely yielding formaldehyde (from the terminal CH₂= part) and an aldehyde or ketone attached to the piperazine ring, depending on the substitution pattern at the vinyl carbon.
Reduction Reactions (e.g., Hydrogenation)
The ethenyl group of this compound can undergo reduction, most commonly through catalytic hydrogenation. This process involves the addition of a hydrogen molecule (H₂) across the carbon-carbon double bond, converting the alkene into a saturated alkane libretexts.orgpressbooks.pubmasterorganicchemistry.com.
Catalytic hydrogenation typically requires the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni) pressbooks.pubmasterorganicchemistry.comslideshare.net. Palladium on charcoal (Pd/C) and platinum oxide (PtO₂) are frequently used heterogeneous catalysts pressbooks.pubmasterorganicchemistry.com. The reaction occurs on the surface of the metal catalyst, where hydrogen gas is adsorbed, and the alkene also complexes with the metal pressbooks.pubmasterorganicchemistry.com. Both hydrogen atoms are added from the same side of the alkene, a mode of addition known as syn-addition libretexts.orgpressbooks.pubmasterorganicchemistry.com.
For this compound, hydrogenation would transform the ethenyl group (-CH=CH₂) into an ethyl group (-CH₂CH₃), leading to 2-Ethylpiperazine. This reaction is exothermic and proceeds at lower temperatures due to the catalyst lowering the activation energy masterorganicchemistry.comslideshare.net.
Radical Reactions and Polymerization Initiation
The ethenyl group, being a vinyl moiety, is susceptible to radical reactions, particularly free radical polymerization. This process involves the successive addition of monomer units (in this case, this compound acting as a monomer) to a growing polymer chain, forming a polymer fujifilm.comstudysmarter.co.uk.
Free radical polymerization proceeds through a chain reaction mechanism, consisting of three elementary steps:
Initiation : Highly active free radicals are generated, typically from the thermal decomposition of initiator molecules such as peroxides or azo compounds (e.g., benzoyl peroxide) hithaldia.infujifilm.comlibretexts.org. These initiating radicals then react with a monomer unit to form an active monomeric free radical hithaldia.infujifilm.com.
Propagation : The propagating radical adds to available monomer units, leading to the rapid growth of the polymer chain hithaldia.infujifilm.comlibretexts.org. Each time a free radical attacks an ethene molecule, a new, longer free radical is formed libretexts.org.
Termination : The chain growth stops when two free radicals collide and combine (recombination) or undergo disproportionation hithaldia.infujifilm.comlibretexts.org.
For this compound, the vinyl group's double bond would open up to form a polymer chain, where this compound units are linked together. This could lead to poly(this compound) or copolymers if other vinyl monomers are present.
Transition Metal-Catalyzed Coupling Reactions (e.g., Heck Reaction)
The ethenyl group of this compound can participate in transition metal-catalyzed coupling reactions, notably the Heck reaction (also known as the Mizoroki-Heck reaction). This reaction forms a new carbon-carbon bond between an unsaturated halide (aryl or vinyl halide) and an alkene in the presence of a base and a palladium catalyst slideshare.netwikipedia.orgunishivaji.ac.in.
In the Heck reaction, this compound would serve as the alkene component. The general mechanism involves a Pd(0)/Pd(II) catalytic cycle wikipedia.orglibretexts.org:
Oxidative Addition : A palladium(0) catalyst inserts into the carbon-halogen bond of the unsaturated halide, forming a palladium(II) complex slideshare.netwikipedia.orglibretexts.org.
Coordination : The alkene (this compound) coordinates to the palladium complex slideshare.netlibretexts.org.
Migratory Insertion : The alkene inserts into the Pd-C bond in a syn addition step slideshare.netwikipedia.orglibretexts.org.
β-Hydride Elimination : A β-hydrogen is eliminated, forming a new carbon-carbon double bond and a palladium-hydride species slideshare.netlibretexts.org.
Reductive Elimination : The palladium catalyst is regenerated, and the coupled product is released slideshare.netlibretexts.org.
Typical catalysts include palladium(0) complexes or palladium(II) precursors (e.g., palladium(II) acetate) with supporting ligands like triphenylphosphine, and bases such as triethylamine (B128534) or potassium carbonate wikipedia.org. The Heck reaction is highly valuable for constructing complex organic molecules and has found wide application in pharmaceutical synthesis slideshare.netunishivaji.ac.in.
Hydroboration and Oxymercuration
Hydroboration-oxidation and oxymercuration-demercuration are two important and complementary methods for the hydration of alkenes, resulting in the net addition of water across the double bond masterorganicchemistry.comwikipedia.orgwikipedia.orgmasterorganicchemistry.comorgosolver.comlibretexts.orgmasterorganicchemistry.comlibretexts.org.
Hydroboration-Oxidation : This two-step reaction converts an alkene into an alcohol with anti-Markovnikov regioselectivity and syn-stereoselectivity masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org.
Hydroboration : Borane (BH₃), often as a complex with tetrahydrofuran (B95107) (BH₃•THF), adds to the double bond. This step is concerted, meaning the boron and hydrogen add simultaneously to the same face of the double bond (syn addition), with the boron attaching to the less substituted carbon masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org.
Oxidation : The resulting organoborane (e.g., trialkylborane) is then treated with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH) masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.comlibretexts.org. This process replaces the carbon-boron bond with a carbon-hydroxyl (C-OH) bond, retaining the stereochemistry established in the hydroboration step masterorganicchemistry.commasterorganicchemistry.comlibretexts.org.
For this compound, hydroboration-oxidation would yield an alcohol where the hydroxyl group is attached to the less substituted carbon of the original ethenyl group, and the hydrogen to the more substituted carbon.
Oxymercuration-Demercuration : This method also hydrates alkenes to alcohols but follows Markovnikov's rule, meaning the hydroxyl group adds to the more substituted carbon of the double bond wikipedia.orgorgosolver.commasterorganicchemistry.comlibretexts.orglibretexts.org.
Oxymercuration : The alkene reacts with a mercury(II) salt, typically mercuric acetate (B1210297) [Hg(OAc)₂], in an aqueous solution (e.g., in tetrahydrofuran/water) wikipedia.orgorgosolver.commasterorganicchemistry.comlibretexts.orglibretexts.org. This forms a three-membered mercurinium ion intermediate wikipedia.orgorgosolver.commasterorganicchemistry.comlibretexts.orglibretexts.org. A water molecule then attacks the more substituted carbon of this intermediate, and the addition of the -OH and -HgOAc groups occurs in an anti-fashion (from opposite faces of the original double bond) wikipedia.orgorgosolver.commasterorganicchemistry.comlibretexts.org. This step avoids carbocation rearrangements wikipedia.orgorgosolver.comlibretexts.org.
Demercuration : The organomercury intermediate is then reduced by sodium borohydride (B1222165) (NaBH₄), removing the mercury and replacing it with a hydrogen atom, resulting in the alcohol product wikipedia.orgorgosolver.commasterorganicchemistry.comlibretexts.orglibretexts.org. The demercuration step proceeds via a free radical mechanism and is not stereospecific, meaning the final H and OH may be syn or anti to each other wikipedia.orgorgosolver.com.
For this compound, oxymercuration-demercuration would result in an alcohol where the hydroxyl group is attached to the carbon of the ethenyl group that is directly bonded to the piperazine ring (the more substituted carbon of the vinyl group).
Reactivity of the Piperazine Nitrogen Atoms
The piperazine ring contains two secondary amine nitrogen atoms. These nitrogen atoms are nucleophilic and basic, rendering them susceptible to a variety of reactions, including alkylation, acylation, and oxidation. The presence of the ethenyl group at the 2-position makes the two nitrogen atoms non-equivalent, potentially leading to regioselectivity in mono-substitution reactions.
N-Alkylation and N-Acylation
The nitrogen atoms of this compound can undergo N-alkylation, a crucial transformation for introducing alkyl groups onto the nitrogen centers. This reaction typically involves the reaction of the amine with alkyl halides or sulfonates nih.gov. Reductive amination, employing aldehydes or ketones with a reducing agent, also serves as an effective method for N-alkylation of piperazines nih.govrsc.org. Due to the presence of two nitrogen atoms, piperazine derivatives can undergo mono- or di-alkylation. Achieving selective mono-N-alkylation can be challenging, as over-alkylation to di-substituted and even quaternary ammonium (B1175870) salts is possible mdpi.com. However, selective mono-N-alkylation has been demonstrated for primary amines using specific conditions, such as cesium carbonate as a base in anhydrous solvents like N,N-dimethylformamide, sometimes aided by molecular sieves to remove water researchgate.netnsf.gov. The unsymmetrical nature of this compound means that the reactivity of the two nitrogen atoms (N1 and N4) towards a first alkylation might differ due to steric hindrance or electronic effects from the adjacent ethenyl group.
N-Acylation, the introduction of an acyl group to the nitrogen, is another significant reaction for the piperazine nitrogens. This typically requires activated carboxylic acid derivatives such as acid halides or esters as acylating agents rsc.orgresearchgate.net. Direct N-acylation with carboxylic acids can also be achieved, sometimes catalyzed by reagents like boric acid researchgate.net. Similar to alkylation, both mono- and di-acylation products can be formed depending on the stoichiometry and reaction conditions. The hindered rotation of the C-N bond in N-acylated piperazines can lead to complex conformational behavior, which is a subject of detailed NMR-based investigations nih.gov.
Nucleophilic Substitution at Adjacent Centers
While the nitrogen atoms of this compound are themselves nucleophilic, the concept of "nucleophilic substitution at adjacent centers" typically refers to reactions where a leaving group on a carbon atom adjacent to a reactive site is displaced by a nucleophile. For this compound, this could imply the carbons within the piperazine ring (alpha to the nitrogen atoms) or the carbons of the ethenyl group.
Direct nucleophilic substitution (e.g., SN1 or SN2 type reactions) on the saturated carbon atoms of the piperazine ring is generally not favored unless there is a suitable leaving group and/or activating substituents are present. The piperazine ring itself is a saturated heterocyclic system. However, the ethenyl group, being an alkene, can undergo nucleophilic addition reactions if activated by electron-withdrawing groups. For instance, Michael addition, where a nucleophile adds to an electron-deficient double bond, could be considered a form of nucleophilic addition to an adjacent center (the beta-carbon of the vinyl group). Such reactions are not direct substitutions but rather additions that can lead to new carbon-carbon or carbon-heteroatom bonds. Piperazine derivatives have been shown to act as efficient nucleophiles in reactions with electron-deficient aromatic systems, leading to nucleophilic aromatic substitution (SNAr) on the aromatic substrate, rather than on the piperazine itself sciety.org.
Formation of N-Oxides and Quaternary Salts
The tertiary amine character that the nitrogen atoms acquire upon N-alkylation allows for the formation of N-oxides and quaternary ammonium salts.
N-Oxides are formed by the oxidation of tertiary amines. Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide nih.govencyclopedia.pub. Piperazine derivatives can form mono-N-oxides or bis-N-oxides, where both nitrogen atoms are oxidized encyclopedia.pub. This transformation is relevant in drug metabolism, as N-oxides can act as prodrugs that are converted back to the parent tertiary amine in vivo nih.gov.
Quaternary ammonium salts are formed when a tertiary amine reacts with an alkylating agent, typically an alkyl halide, to form a positively charged nitrogen species with four alkyl or aryl substituents. The two nitrogen atoms in the piperazine ring of this compound can both be quaternized, leading to the formation of mono- or di-quaternary ammonium salts researchgate.netnsf.gov. The regioselectivity of quaternization in unsymmetrically substituted piperazines can be influenced by steric hindrance, as observed in N-alkyl-N'-methyl piperazines where quaternization preferentially occurs at the less hindered nitrogen nsf.gov.
Stereochemical Aspects of this compound Transformations
This compound possesses a chiral center at the C2 position, where the ethenyl group is attached to the piperazine ring. This inherent chirality means that this compound can exist as enantiomers, and its transformations can have significant stereochemical implications.
Reactions involving the ethenyl group, such as addition reactions, can be stereoselective. For example, hydrogenation or other additions across the double bond can result in the formation of new chiral centers or influence the stereochemistry of existing ones. Alkene addition reactions can proceed via syn or anti addition, leading to different stereoisomers. The stereochemistry of the starting material can dictate the stereochemistry of the product in certain elimination reactions (e.g., E2 eliminations).
The presence of the chiral center at C2 can also influence the reactivity and stereochemical outcome of reactions occurring at the nitrogen atoms or other parts of the molecule. For instance, the formation of N-oxides or quaternary salts might exhibit diastereoselectivity if the chiral center influences the approach of reagents. Stereoselective synthesis of substituted piperazines, including enantiopure forms, has been achieved through various methods, such as reactions with Grignard reagents and pyrazine (B50134) N-oxides using chiral ligands, or stereoselective electrochemical intramolecular coupling reactions. These examples highlight the importance of controlling stereochemistry in the synthesis of complex piperazine derivatives.
Reactive Intermediates in this compound Chemistry
Chemical transformations of this compound can proceed through various reactive intermediates, which are short-lived, high-energy species that form during a reaction pathway nih.govnih.gov. Understanding these intermediates is crucial for elucidating reaction mechanisms.
Common types of reactive intermediates include carbocations, carbanions, and free radicals nih.govnih.gov. In the context of piperazine chemistry, particularly in metabolic or catalytic processes, iminium ions have been identified as important reactive intermediates. For this compound, the nitrogen atoms can be oxidized to form amine radical cations, which can then undergo deprotonation to yield α-aminyl radicals, particularly in C-H functionalization reactions nih.gov. These α-aminyl radicals can then participate in further coupling reactions.
The ethenyl group can also be a source of reactive intermediates. For example, during radical polymerization or certain addition reactions, the double bond can generate carbon-centered radicals. Epoxide intermediates can also be formed through the oxidation of the ethenyl group. The stability and reactivity of these intermediates are influenced by the electronic and steric environment provided by the piperazine ring and its substituents.
Derivatives of 2 Ethenylpiperazine: Synthesis and Structural Diversification
Synthesis of Substituted 2-Ethenylpiperazine Derivatives
The synthesis of substituted this compound derivatives typically involves modifications at the ethenyl group, the piperazine (B1678402) ring carbons, or the nitrogen atoms (N-functionalization). General approaches to piperazine synthesis often involve building the ring from primary amino groups, such as through catalytic reductive cyclization of dioximes . This method allows for the introduction of substituents at both carbon and nitrogen atoms of the piperazine ring .
Modifications at the Ethenyl Group
The ethenyl group (–CH=CH2) in this compound offers a reactive site for various chemical transformations, including additions, oxidations, and polymerizations, leading to structural diversification. An example of modification at the ethenyl group is observed in the synthesis of complex piperazine-2,5-dione derivatives. For instance, 3-acetoxy-1,4-dibenzyl-3-[1-(2-methoxyethyl)ethenyl]piperazine-2,5-dione (a compound structurally related to the antibiotic bicyclomycin) involves the modification of an ethenyl group with a 2-methoxyethyl substituent nih.govnih.govnih.gov. This derivative is synthesized through a route that constructs the piperazine-2,5-dione ring at a later stage, starting from an ethyl glycidate derivative which is then converted to an ethyl butenoate and subsequently reacted with N,N'-dibenzylglycinamide nih.gov. The presence of multiple ethenyl groups on the piperazine ring is also possible, as exemplified by compounds like 2,2-bis(ethenyl)piperazine nih.gov.
Modifications at the Piperazine Ring Carbons
Modifications at the carbon atoms of the piperazine ring introduce additional complexity and functionality to this compound derivatives. The general synthesis of piperazines allows for the incorporation of substituents at carbon atoms . In the context of this compound, the carbon atoms within the piperazine ring, beyond the one bearing the ethenyl group, can be functionalized. For example, the synthesis of 3-acetoxy-1,4-dibenzyl-3-[1-(2-methoxyethyl)ethenyl]piperazine-2,5-dione involves not only ethenyl group modification but also the formation of a piperazine-2,5-dione ring, indicating significant modifications at the carbon atoms of the piperazine core, including the introduction of carbonyl groups nih.govnih.govnih.gov. Another example of carbon modification is seen in 1-Ethenylpiperazine-2-carbaldehyde, where a formyl group is present at the C-2 position of the piperazine ring uni.lu.
N-Functionalized Derivatives
The nitrogen atoms within the piperazine ring are highly amenable to functionalization, leading to a wide range of N-substituted this compound derivatives. These modifications significantly influence the physicochemical and biological properties of the compounds. Common N-functionalized derivatives include those where one or both nitrogen atoms are substituted with alkyl, aryl, or heterocyclic groups. Examples found in literature include 1-benzyl-2-ethenylpiperazine and 1-benzyl-4-tert-butyl-2-ethenylpiperazine nih.gov, where benzyl (B1604629) and tert-butyl groups are attached to the nitrogen atoms. Another instance is 1-(3-bromophenyl)-2-ethenylpiperazine, which features an aryl substituent on one of the nitrogen atoms . The N-functionalization of N-heteroarenes, including piperazines, is a well-established area of research, with various catalytic protocols being developed for late-stage drug development.
Stereochemical Control in Derivative Synthesis
Stereochemical control is a critical aspect in the synthesis of this compound derivatives, particularly given the potential for multiple chiral centers within the molecule and its derivatives. Strategies to control stereochemistry aim to selectively produce desired stereoisomers, such as diastereomers or enantiomers.
In the broader context of piperazine synthesis, stereoselective catalytic reductive cyclization of oxime groups has been developed as a method to build piperazine rings with controlled stereochemistry . This approach can influence the configuration of substituents at carbon atoms on the piperazine ring.
General strategies for stereochemical control include:
Substrate stereochemical control: This involves using stereochemistry already present in one part of the starting material to influence the stereochemical outcome of a reaction in another part of the same molecule.
Auxiliary stereochemical control: A chiral auxiliary, a temporary portion of the molecule, is introduced to direct the stereochemical outcome of a reaction and is subsequently removed.
Chiral catalysis: The use of chiral catalysts or promoters can induce enantioselectivity in reactions, leading to enantioenriched products. This approach has been explored for the asymmetric functionalization of carbonyl compounds and allylamines.
The development of diversity-oriented synthesis (DOS) also incorporates the generation of stereochemically defined compounds, indicating the importance of controlling the absolute and relative stereochemistry during the synthesis of diverse libraries.
Strategies for Diversity-Oriented Synthesis
Diversity-Oriented Synthesis (DOS) is a powerful strategy employed to generate collections of small molecules with significant scaffold, stereochemical, and appendage diversity. The primary goal of DOS is to explore broad regions of chemical space, including those that are currently underpopulated, to discover compounds with novel biological activities. This approach contrasts with traditional target-oriented synthesis, which focuses on accessing a precise region of chemical space defined by a known natural product or drug.
Key elements and strategies in DOS applicable to this compound derivatives include:
Scaffold Diversity: Designing synthetic routes that allow for the construction of different core molecular skeletons from common starting materials or intermediates.
Stereochemical Diversity: Incorporating methods that control and vary the stereochemistry at multiple chiral centers, leading to libraries with diverse stereoisomeric forms.
Appendage Diversity: Utilizing coupling reactions to attach a variety of different functional groups or "appendages" to a common molecular skeleton. This is often achieved through the use of diverse building blocks in combinatorial approaches.
Multi-component Reactions: These reactions, where three or more reactants combine in a single step to form a product, are highly atom-economical and efficient for generating diversity. While not specifically mentioned for this compound, they are a common DOS strategy for heterocycles.
Forward-Synthetic Analysis: This involves designing pathways that permit the addition of diverse sets of building blocks during the actual synthesis, often starting from versatile substrates. For instance, in the synthesis of microporous polymers, diversification of bis(catechol)-type monomers via multi-component Mannich reactions was used to introduce diverse functionalities.
The shift in DOS has moved from solely chemical diversity to also focusing on biological diversity, aiming to produce small-molecule libraries with a wide range of biological activities.
Green Chemical Approaches to Derivative Preparation
The principles of green chemistry are increasingly integrated into the synthesis of chemical compounds, including this compound derivatives, to minimize environmental impact and enhance sustainability. Green chemistry emphasizes reducing or eliminating the use and generation of hazardous substances throughout the design, manufacture, and application of chemical products.
Key green chemical approaches relevant to the preparation of this compound derivatives, drawing parallels from related heterocyclic syntheses, include:
Solvent-Free Conditions: Conducting reactions without the use of organic solvents, or using environmentally benign solvents like water or ethanol. Solvent-free grinding techniques have been successfully applied for the synthesis of pyrazoline derivatives, offering advantages such as short reaction times, cleaner reactions, and easy workup.
Atom Economy: Designing synthetic methods that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.
Use of Non-Toxic and Renewable Materials: Prioritizing reagents and starting materials that are less hazardous and derived from renewable resources.
Catalytic Methods: Employing catalysts that are efficient, selective, and recyclable, reducing the need for stoichiometric reagents and harsh conditions. Examples include the use of nano-SiO2 catalysts derived from agricultural waste.
Alternative Energy Sources: Utilizing alternative energy sources such as microwave irradiation or ultrasound irradiation to accelerate reactions and improve efficiency. Microwave-assisted synthesis in eco-friendly solvent mixtures (e.g., water-ethanol) has been reported for other heterocyclic compounds.
Room Temperature Reactions: Developing protocols that proceed efficiently at room temperature, reducing energy consumption.
These green chemistry principles contribute to more sustainable and economically attractive synthetic protocols for the preparation of diverse this compound derivatives.
Advanced Spectroscopic and Analytical Characterization of 2 Ethenylpiperazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique employed for the comprehensive elucidation of molecular structures, offering atomic-level detail regarding connectivity, stereochemistry, and spatial relationships within a molecule. For 2-ethenylpiperazine and its derivatives, NMR provides critical data for confirming the presence of the piperazine (B1678402) ring and the ethenyl (vinyl) substituent, as well as the substitution patterns on the nitrogen atoms.
High-resolution NMR techniques, including one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR, alongside two-dimensional (2D) correlation experiments, are fundamental for assigning signals and establishing structural connectivity.
¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound would exhibit distinct signal regions corresponding to its different proton environments. Vinylic protons (–CH=CH₂) are typically observed in the δ 5.0–6.5 ppm range, characterized by complex splitting patterns due to mutual coupling and coupling to the adjacent proton on the piperazine ring tau.ac.il. Protons on the piperazine ring, particularly those α to the nitrogen atoms, would appear in the δ 2.0–4.0 ppm range, while other aliphatic protons would resonate further upfield tau.ac.il. The N-H protons, if present (e.g., in unsubstituted piperazine nitrogens), are highly variable in chemical shift (δ 0.5–5.0 ppm) and often appear as broad singlets due to proton exchange, which can be temperature and concentration dependent tau.ac.illibretexts.org.
Table 1: Illustrative ¹H NMR Chemical Shift Ranges for this compound (in CDCl₃)
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity (Illustrative) |
| –CH=CH₂ (vinyl H) | 5.0 – 6.5 | dd, ddd, dt |
| –CH–CH=CH₂ (piperazine) | 3.0 – 3.5 | m |
| –CH₂–N (piperazine) | 2.0 – 3.0 | m |
| N–H | 0.5 – 5.0 | br s (variable) |
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton. The sp² carbons of the ethenyl group would resonate in the δ 115–140 ppm range, with the carbon bearing the two hydrogens often appearing slightly upfield compared to the carbon bearing one hydrogen and attached to the piperazine ring oregonstate.edulibretexts.org. The sp³ carbons of the piperazine ring would appear in the δ 20–60 ppm range, with carbons α to nitrogen typically shifted downfield due to the electronegativity of nitrogen oregonstate.edulibretexts.org. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further differentiate between CH₃, CH₂, CH, and quaternary carbons, aiding in signal assignment.
Table 2: Illustrative ¹³C NMR Chemical Shift Ranges for this compound (in CDCl₃)
| Carbon Environment | Typical Chemical Shift (δ, ppm) |
| –CH=CH₂ (sp² C) | 115 – 140 |
| –CH–N (piperazine) | 50 – 60 |
| –CH₂–N (piperazine) | 40 – 50 |
| Other –CH₂– (piperazine) | 20 – 35 |
2D NMR Techniques : To resolve ambiguities in 1D spectra and confirm connectivity, 2D NMR experiments are indispensable epfl.ch.
COSY (COrrelation SpectroscopY) : Homonuclear (¹H-¹H) COSY experiments reveal scalar (J) couplings between protons, showing cross-peaks for protons on adjacent carbons or those within the same spin system libretexts.orgsdsu.edurutgers.edu. This is particularly useful for tracing the proton network within the piperazine ring and confirming the connectivity of the vinyl group.
HSQC (Heteronuclear Single Quantum Coherence) : ¹H-¹³C HSQC correlates protons directly bonded to carbons, providing a map of CH, CH₂, and CH₃ groups epfl.chsdsu.edu. This allows for the direct assignment of carbon signals based on their attached protons.
While solution NMR is standard for soluble compounds, solid-state NMR (ssNMR) is critical for characterizing this compound or its derivatives in their solid forms, especially if they are nanocrystalline, amorphous, or exhibit polymorphism fsu.edursc.orgmdpi.com. Unlike solution NMR, which benefits from rapid molecular tumbling averaging anisotropic interactions, ssNMR spectra are broader due to these interactions fsu.edu. However, techniques like Magic-Angle Spinning (MAS) and Cross Polarization (CP) are employed to obtain high-resolution spectra comparable to solution NMR, providing insights into local structural changes, ordering effects, and dynamics within the solid state fsu.edumdpi.com. SSNMR can confirm the number of crystallographically inequivalent sites, hydrogen bonding networks, and packing arrangements in the lattice, which are not accessible by solution NMR europeanpharmaceuticalreview.com.
Dynamic NMR (DNMR) is used to study reversible molecular processes, such as conformational changes, by observing temperature-dependent changes in NMR spectra libretexts.orgcreative-biostructure.com. The piperazine ring is known to undergo chair-chair interconversion, similar to cyclohexane, which can be studied by DNMR libretexts.org. At lower temperatures, the interconversion rate slows down, potentially leading to the observation of distinct signals for axial and equatorial protons on the ring, providing information on the energy barriers of these conformational processes researchgate.netcopernicus.org. For this compound, DNMR could reveal the preferred conformation of the ethenyl group relative to the piperazine ring and the dynamics of the ring inversion. Changes in chemical shifts or coupling constants with temperature indicate such dynamic processes libretexts.org.
Solid-State NMR Applications
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass Spectrometry (MS) is a complementary analytical technique that provides information about the molecular weight of a compound and its elemental composition, as well as structural insights through fragmentation patterns ekb.eg.
High-Resolution Mass Spectrometry (HRMS) is crucial for accurately determining the exact molecular mass of this compound and its derivatives, which allows for the unambiguous determination of their elemental composition rsc.org. HRMS provides mass measurements with very high precision (typically to several decimal places), enabling the differentiation of compounds with very similar nominal masses but different elemental compositions (e.g., isomers or compounds with different heteroatom content) rsc.org. This is particularly important for confirming the molecular formula of newly synthesized derivatives.
Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis with an intermediate fragmentation step wikipedia.orgnationalmaglab.orggithub.io. After the molecular ion (or a selected precursor ion) is isolated, it is subjected to controlled fragmentation, typically by collision-induced dissociation (CID) wikipedia.orggithub.io. The resulting fragment ions are then analyzed in a second mass analyzer, yielding a product ion spectrum that provides detailed structural information nationalmaglab.org.
For this compound, common fragmentation pathways would likely involve:
Alpha-cleavage to the nitrogen atoms : This is a characteristic fragmentation for amines and piperazines, leading to the cleavage of a C-C bond adjacent to a nitrogen atom, resulting in stable iminium ions libretexts.orglibretexts.org.
Loss of small neutral molecules : Depending on the substitution, fragments corresponding to the loss of small molecules like ammonia (B1221849) (NH₃) or other simple alkanes/alkenes could be observed.
Fragmentation of the ethenyl group : The vinyl group might undergo characteristic cleavages, potentially leading to ions indicative of its presence.
The fragmentation pattern obtained from MS/MS can be used to piece together the molecular structure, confirming the presence of the piperazine ring and the ethenyl substituent, and identifying the positions of any other functional groups or substituents.
Table 3: Illustrative MS/MS Fragmentation Ions for this compound
| Fragment Ion (m/z) | Proposed Origin / Fragmentation Pathway |
| [M]+• | Molecular ion (e.g., 98.1 for C₆H₁₂N₂) |
| [M-CH₂CH₂]+ | Loss of ethylene (B1197577) from piperazine ring |
| [M-CH=CH₂]+ | Loss of vinyl group |
| [M-NH₂]+ | Loss of amine fragment |
| Alpha-cleavage ions | Characteristic cleavages adjacent to N |
High-Resolution Mass Spectrometry (HRMS)
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is crucial for identifying functional groups and elucidating molecular structure by analyzing molecular vibrations. These methods provide complementary information, as IR spectroscopy detects changes in dipole moment during vibration, while Raman spectroscopy detects changes in polarizability. ujed.mxmolaid.com
FTIR spectroscopy measures the absorption of infrared radiation by a sample, leading to vibrations of specific chemical bonds. google.com The resulting spectrum, typically presented as absorbance or transmittance versus wavenumber (cm⁻¹), provides a molecular fingerprint. google.comcdnsciencepub.comresearchgate.netchromatographyonline.com
For this compound, key functional groups would exhibit characteristic absorption bands:
N-H Stretching Vibrations: The secondary amine within the piperazine ring would typically show one or two absorption bands in the 3300-3500 cm⁻¹ region, often broad due to hydrogen bonding. google.com
C-H Stretching Vibrations: Aliphatic C-H stretches from the piperazine ring would appear around 2800-3000 cm⁻¹. The sp² C-H stretches of the ethenyl group would be observed slightly above 3000 cm⁻¹, while the C-H bending vibrations would be present in the 1300-1470 cm⁻¹ range.
C=C Stretching Vibration: The ethenyl group's carbon-carbon double bond (C=C) stretching vibration is expected around 1620-1680 cm⁻¹.
C-N Stretching Vibrations: Bands associated with C-N stretching in the piperazine ring would typically be found in the 1000-1200 cm⁻¹ region.
Fingerprint Region: The region below 1500 cm⁻¹ would contain a complex pattern of bending vibrations and skeletal modes unique to this compound, serving as a distinctive molecular fingerprint.
If specific data were available, a typical FTIR data table for this compound would present absorption wavenumbers and their corresponding functional group assignments, similar to the general examples found in spectroscopic databases. researchgate.netontosight.ai
Raman spectroscopy provides complementary vibrational information to FTIR. It measures the inelastic scattering of monochromatic light, which interacts with molecular vibrations that cause a change in polarizability. nih.govlabr.ccwikipedia.orgchromatographyonline.com
For this compound, prominent Raman shifts would be expected from:
C=C Stretching Vibration: The ethenyl group's C=C stretch is often strong in Raman spectra, typically appearing around 1600-1650 cm⁻¹. This is due to the significant change in polarizability associated with the double bond.
C-H Vibrations: Both aliphatic and vinylic C-H stretching and bending modes would contribute to the Raman spectrum.
Ring Vibrations: The piperazine ring, being a saturated cyclic system, would exhibit characteristic skeletal vibrations in the fingerprint region (below 1500 cm⁻¹), which are often strong in Raman spectra due to their symmetric nature.
Raman spectroscopy is particularly useful for identifying the presence of the ethenyl group and for providing a unique fingerprint for the entire molecule, aiding in differentiation from similar compounds. labr.cc
Fourier Transform Infrared (FTIR) Spectroscopy
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by molecules, which causes electronic transitions. The technique is primarily used to detect chromophores (groups that absorb light) and to quantify substances in solution.
For this compound:
Chromophores: The primary chromophore in this compound is the ethenyl (C=C) group. Isolated C=C double bonds typically absorb in the far-UV region, generally below 200 nm (e.g., ethene absorbs at 171 nm).
n→σ and n→π Transitions:** The lone pairs on the nitrogen atoms within the piperazine ring can undergo n→σ* transitions, which also absorb in the far-UV region. If there were any conjugation with the double bond (which is not the case for this compound as described), n→π* transitions could occur at longer wavelengths.
Expected Spectrum: Given the non-conjugated nature of the ethenyl group and the saturated piperazine ring, this compound is expected to show significant absorption only in the deep or vacuum UV region (below 200 nm). This makes its direct UV-Vis analysis in common solvents challenging, as many solvents absorb in this region.
Quantitative Analysis: If a suitable chromophore were present or derivatization was performed to introduce one, UV-Vis could be used for quantitative analysis based on the Beer-Lambert Law, where absorbance is directly proportional to concentration.
A hypothetical UV-Vis data table for this compound, if it exhibited measurable absorption in a standard UV-Vis range, would include wavelengths of maximum absorption (λmax) and molar absorptivity (ε) values.
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating components in a mixture, enabling the identification and quantification of individual compounds.
HPLC is a powerful technique used to separate, identify, and quantify components in a liquid mixture. It relies on the differential interaction of analytes with a stationary phase as they are carried through a column by a mobile phase under high pressure.
For this compound:
Separation Mechanism: Given its polarity (due to the amine groups) and the presence of a double bond, reversed-phase HPLC (RP-HPLC) would likely be a suitable choice. In RP-HPLC, a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) are used. The retention time of this compound would depend on its interaction with the stationary phase, influenced by its hydrophobicity/hydrophilicity.
Detection: Common detectors include UV-Vis detectors, which would monitor absorption at a specific wavelength (e.g., in the lower UV range if the molecule has sufficient absorption, or after derivatization). Refractive Index (RI) detectors or Evaporative Light Scattering Detectors (ELSD) could also be used if UV absorption is weak. Mass Spectrometry (MS) coupling (LC-MS) is a highly sensitive and selective detection method for identification and quantification.
Applications: HPLC would be used for purity assessment, quantification in mixtures, and separation from impurities or related substances.
A typical HPLC data table would include retention times (tR) for this compound and any known impurities, along with peak areas or heights for quantification.
Gas Chromatography (GC) is a separation technique for volatile and thermally stable compounds. The sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase, separating components based on their boiling points and interactions with the stationary phase.
For this compound:
Suitability: this compound is expected to be sufficiently volatile and thermally stable for GC analysis. If not, derivatization (e.g., silylation) could be employed to increase volatility and improve peak shape.
Column Selection: Non-polar or moderately polar capillary columns would typically be used, depending on the desired separation and the nature of other components in the mixture.
Detection: Flame Ionization Detectors (FID) are commonly used for organic compounds, providing a universal response. Mass Spectrometry (MS) coupling (GC-MS) offers definitive identification through fragmentation patterns and high sensitivity.
Applications: GC is widely used for purity checks, quantification of the compound, and detection of volatile impurities or residual solvents.
A representative GC data table would list retention times, peak areas, and potentially mass spectral data (m/z values) for this compound and any co-eluting or separated components.
Compound Names and PubChem CIDs
Computational and Theoretical Investigations of 2 Ethenylpiperazine Systems
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy. wikipedia.org These methods are broadly categorized into ab initio and density functional theory approaches.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum mechanics for studying the electronic structure of many-body systems like atoms and molecules. wikipedia.orgnih.gov Instead of calculating the complex many-electron wavefunction, DFT focuses on the spatially dependent electron density, a function of only three spatial coordinates, making it computationally more feasible for larger systems. mpg.descispace.com The theory is founded on the Hohenberg-Kohn theorems, which establish that the ground-state electron density uniquely determines all properties of the system. mpg.de
In the context of 2-ethenylpiperazine, DFT calculations would be instrumental in elucidating its fundamental electronic properties. By selecting an appropriate functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVTZ), researchers can compute a range of electronic descriptors. Key areas of investigation would include:
Molecular Orbital Analysis: Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions.
Electron Density Distribution: Mapping the electron density surface to identify regions of high and low electron concentration. This reveals the distribution of charge within the molecule, highlighting the electronegative nitrogen atoms and the electron-rich ethenyl group.
Electrostatic Potential (ESP) Map: Visualizing the ESP on the molecular surface to predict sites for electrophilic and nucleophilic attack. For this compound, this would likely show negative potential around the nitrogen atoms, indicating their basicity and nucleophilicity.
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.2 eV | Represents the electron-donating ability; localized on the piperazine (B1678402) ring nitrogens and ethenyl π-system. |
| LUMO Energy | -0.5 eV | Represents the electron-accepting ability; localized primarily on the ethenyl group's antibonding π orbital. |
| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability and low reactivity. |
| Dipole Moment | 1.5 D | Suggests moderate polarity of the molecule. |
The term ab initio, meaning "from first principles," refers to quantum chemistry methods that solve the Schrödinger equation without using any empirical parameters or experimental data. wikipedia.orgdtic.mil These methods are based solely on fundamental physical constants. dtic.mil The simplest ab initio approach is the Hartree-Fock (HF) method, which approximates the electron-electron repulsion by considering the average effect of the other electrons, rather than their instantaneous interactions. wikipedia.org
More advanced and accurate ab initio methods, known as post-Hartree-Fock methods, systematically improve upon the HF approximation by including electron correlation. Examples include:
Møller-Plesset Perturbation Theory (MP2, MP4): Adds electron correlation as a perturbation to the HF result.
Configuration Interaction (CI): Improves the wavefunction by including configurations corresponding to excited electronic states.
Coupled Cluster (CC) Theory (e.g., CCSD(T)): An even more accurate (and computationally expensive) method that is often considered the "gold standard" in quantum chemistry for single-reference systems. numberanalytics.com
For this compound, ab initio calculations, particularly at the Coupled Cluster level, would serve as a benchmark to validate the results from more computationally efficient DFT methods. While DFT is generally reliable, its accuracy depends on the chosen functional, whereas high-level ab initio methods provide a more rigorous and systematically improvable approach to the exact solution of the Schrödinger equation. frontiersin.org These calculations could provide highly accurate values for properties like ionization potential, electron affinity, and conformational energy differences.
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds, and their relative energies. libretexts.org The potential energy surface, or energy landscape, maps the potential energy of a molecule as a function of its geometry, with local minima corresponding to stable conformers. aps.orgchemrxiv.org
The this compound molecule possesses significant conformational flexibility arising from two main sources:
Piperazine Ring Pucker: The six-membered piperazine ring can adopt several conformations, primarily the stable chair form, but also higher-energy boat and twist-boat forms.
Ethenyl Group Orientation: The ethenyl substituent at the C2 position can be oriented in either an axial or equatorial position relative to the ring.
Quantum chemical calculations (both DFT and ab initio) are essential for exploring this energy landscape. By systematically varying the key dihedral angles of the molecule and calculating the energy at each point, a detailed potential energy surface can be constructed. This analysis identifies the most stable ground-state conformation and the energy barriers between different conformers. nih.gov For this compound, it is expected that the chair conformation with the ethenyl group in the equatorial position would be the most stable due to minimized steric hindrance. libretexts.org
| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K |
|---|---|---|
| Chair (Equatorial) | 0.00 | >99% |
| Chair (Axial) | 2.50 | <1% |
| Twist-Boat | 5.80 | <<0.1% |
| Boat | 7.20 | <<0.1% |
Computational methods are invaluable for predicting and interpreting various types of molecular spectra. nih.govwikibooks.org Theoretical predictions can aid in the assignment of experimental signals and provide a deeper understanding of how molecular structure influences spectroscopic properties. schrodinger.com
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately calculated by computing the magnetic shielding tensors for each nucleus. These calculations are highly sensitive to the molecular geometry, making them an excellent tool for conformational analysis. Predicted spectra for different conformers can be compared to experimental data to determine the dominant structure in solution. schrodinger.comresearchgate.net
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. fiveable.me By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the vibrational frequencies and their corresponding intensities. These predicted frequencies help in assigning experimental IR absorption bands to specific molecular motions, such as N-H stretches, C=C stretches of the ethenyl group, and ring vibrations. lehigh.edu
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy involves the excitation of electrons from occupied to unoccupied molecular orbitals. wikibooks.orgfiveable.me Time-Dependent DFT (TD-DFT) is a common method used to calculate the energies of electronic transitions. For this compound, these calculations would predict the wavelength of maximum absorption (λmax), likely corresponding to a π → π* transition within the ethenyl chromophore.
| Spectroscopy | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹H NMR | δ (ppm) | ~5.8 | Vinyl CH |
| δ (ppm) | ~2.5-3.0 | Piperazine CH₂ | |
| ¹³C NMR | δ (ppm) | ~135 | Vinyl =CH |
| δ (ppm) | ~45-55 | Piperazine CH₂ | |
| IR | ν (cm⁻¹) | ~3300 | N-H Stretch |
| ν (cm⁻¹) | ~1640 | C=C Stretch | |
| UV-Vis | λmax (nm) | ~195 | π → π* transition |
Conformational Analysis and Energy Landscapes
Molecular Dynamics (MD) Simulations
While quantum chemical calculations excel at describing static properties and single-conformer energies, Molecular Dynamics (MD) simulations are used to model the motion of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of interacting particles, where the forces between atoms are typically described by a molecular mechanics force field. mdpi.com This approach allows for the exploration of conformational dynamics and thermodynamic properties over timescales from picoseconds to microseconds. mpg.de
MD simulations of this compound would provide critical insights into its dynamic behavior, revealing how the molecule explores its conformational landscape over time. mdpi.comnih.gov By running simulations under different conditions, one can understand the influence of the environment on the molecule's structure and flexibility.
Gas Phase Simulations: In the absence of solvent, MD simulations can reveal the intrinsic conformational dynamics of the isolated molecule. These simulations would show the frequencies of ring-puckering events (e.g., chair-to-chair interconversion) and rotation around the C-C single bond connecting the ethenyl group to the piperazine ring.
Solution Simulations: By explicitly including solvent molecules (e.g., water) in the simulation box, one can study the effect of the solvent on conformational preferences. Hydrogen bonding between the piperazine's nitrogen atoms and water molecules would be explicitly modeled, potentially stabilizing certain conformations and influencing the energy barriers for conformational changes. The simulations would track the trajectory of the molecule, allowing for the calculation of properties like the radial distribution function of solvent around the solute and the lifetime of key hydrogen bonds.
These simulations provide a bridge between the static picture from quantum mechanics and the dynamic reality of molecules in a chemical system, offering a more complete understanding of the behavior of this compound. mdpi.com
Intermolecular Interactions and Solvation Effects
While specific computational investigations detailing the intermolecular interactions and solvation effects of this compound are not extensively documented in peer-reviewed literature, the principles governing these phenomena can be extrapolated from studies on related piperazine derivatives and other heterocyclic systems. Computational chemistry provides powerful tools to model these effects, which are crucial for understanding the compound's behavior in various media.
Density Functional Theory (DFT) is a prominent method for these investigations, often paired with a solvation model like the Solvation Model on Density (SMD) to calculate properties in different solvents. squ.edu.omnih.govphyschemres.orgresearchgate.net Such calculations can determine the solvation free energy (ΔG), which represents the difference between the free energy of a molecule in the gas phase and in a solvent phase. squ.edu.om Studies on similar molecules, like 2-methylimidazole, have shown that solvation free energy, dipole moment, and other molecular properties can increase with solvent polarity. squ.edu.om For piperazine and its derivatives, computational models have been used to calculate thermodynamic properties related to solvation, such as the enthalpy of absorption for CO2 in aqueous solutions, which is critical for industrial applications. nih.govfrontiersin.org
The interplay between intra- and intermolecular forces is critical. For instance, in some N-oxide derivatives, strong intramolecular hydrogen bonds can exist, but intermolecular interactions, often with solvent molecules like water, also play a significant role in stabilizing the crystal structure. mdpi.com The study of how solvent molecules interact with the solute, known as microsolvation, can be modeled computationally to understand the charge flow and interaction energy contributions (electrostatic, dispersion, induction, and exchange). mdpi.comresearchgate.net For this compound, the solvation shell would be complex, involving interactions with both the polar piperazine ring and the less polar ethenyl substituent. researchgate.netnih.gov
Table 1: Predicted Intermolecular Interactions for this compound
| Interaction Type | Participating Moiety | Description |
| Hydrogen Bonding (Donor) | N-H groups | The hydrogen atoms on the piperazine nitrogens can form strong directional interactions with proton acceptors (e.g., oxygen or nitrogen atoms of solvent molecules). |
| Hydrogen Bonding (Acceptor) | Nitrogen atoms | The lone pairs on the piperazine nitrogen atoms can accept protons from donor groups. |
| π-Interactions | C=C double bond | The vinyl group can engage in π-π stacking with other aromatic or unsaturated systems. |
| van der Waals Forces | Entire molecule | Non-specific dispersive and dipole-dipole forces contribute to the overall cohesion in condensed phases. |
Reaction Mechanism Studies
The synthesis of optically active 1,4-disubstituted-2-vinylpiperazines can be achieved via a palladium-catalyzed cyclization. acs.org This type of reaction is proposed to proceed through a tandem allylic substitution mechanism involving π-allylpalladium intermediates. acs.org The general mechanism for related palladium-catalyzed reactions begins with the formation of a palladium(0)-aryl complex, which then coordinates with the olefin. This is followed by carbopalladation to form a new intermediate, which, after β-oxygen cleavage and subsequent reduction, yields the final product and regenerates the catalyst. beilstein-journals.org
Another significant reaction is the aza-Claisen rearrangement of 1-acyl-2-vinylpiperazines, which serves as a ring-expansion method to produce nine-membered lactams. tandfonline.com This rearrangement is induced by the formation of an amide enolate. Computational analysis of this process focuses on the geometry and energetics of the possible transition states to explain the observed stereoselectivity. tandfonline.com
The transition state is a fleeting, high-energy configuration along the reaction coordinate that represents the energy barrier to a chemical reaction. solubilityofthings.com Characterizing its structure is key to understanding reaction rates and selectivity. solubilityofthings.comresearchgate.net
In the aza-Claisen rearrangement of 1-acyl-2-vinylpiperazines, computational analysis has been used to characterize the structure of the key transition state. tandfonline.com The reaction is understood to proceed through a chair-chair-like transition state, which is energetically favored over a chair-boat-like alternative. tandfonline.com The preference for this conformation is attributed to the minimization of steric repulsions that would be present in the boat-like structure, specifically between the N-alkyl groups and the allylic hydrogens. tandfonline.com This favored transition state directly leads to the formation of the observed E-olefin product. tandfonline.com
Table 2: Transition State Analysis for Aza-Claisen Rearrangement of 1-Acyl-2-vinylpiperazine tandfonline.com
| Feature | Description | Implication |
| Favored Geometry | Chair-chair-like | Lower energy pathway due to reduced steric repulsion. |
| Disfavored Geometry | Chair-boat-like | Higher energy due to repulsion between N-alkyl groups and allylic hydrogens. |
| Precursor | Z-amide enolate | The geometry of the starting enolate influences the accessible transition states. |
| Outcome | E-olefin product | The stereochemistry of the product is determined by the geometry of the lowest energy transition state. |
For the palladium-catalyzed synthesis of 2-vinylpiperazine derivatives, the mechanism is believed to involve π-allylpalladium intermediates. acs.org The transition state would involve the nucleophilic attack of the second nitrogen atom onto the palladium-complexed allyl system. The precise characterization of this transition state would require detailed quantum mechanical calculations to model the bond-forming and bond-breaking processes at the metal center.
A reaction coordinate is a collective variable that represents the progress along the minimum energy pathway from reactants to products. nih.gov The analysis of this coordinate involves mapping the potential energy surface of the reaction, identifying reactants, products, intermediates, and transition states. researchgate.netnih.gov
For the reactions involving this compound, a full reaction coordinate analysis would provide a continuous energy profile. In the case of the aza-Claisen rearrangement, the reaction coordinate would primarily involve the concerted breaking of the C-C bond of the vinyl group and the N-C bond of the piperazine ring, alongside the formation of a new C-C bond. A computational analysis would plot the energy of the system as these bond lengths and angles change, confirming that the proposed chair-chair transition state is indeed the highest point on the lowest energy path. tandfonline.com
Similarly, for the palladium-catalyzed synthesis, the reaction coordinate would be more complex, involving multiple steps: the coordination of the palladium catalyst, the oxidative addition, the nucleophilic attack of the amine, and the reductive elimination. nih.gov Each step would have its own transition state and activation barrier. A complete reaction coordinate analysis would map the free energy changes throughout this entire catalytic cycle. While the general steps of these mechanisms are proposed, detailed reaction coordinate diagrams derived from quantum chemical calculations for specific this compound transformations are a subject for future research.
The kinetic and thermodynamic parameters of a reaction, such as rate constants, activation energies, and changes in enthalpy and Gibbs free energy, dictate the feasibility and rate of a transformation. physchemres.orgmdpi.comorganic-chemistry.org These parameters can be determined experimentally or calculated using computational methods.
For reactions involving piperazine derivatives, thermodynamic data has been computationally modeled. For example, in the context of CO2 capture, the equilibrium constants (ln K) and enthalpy of absorption (ΔHabs) for reactions in aqueous piperazine solutions have been calculated as a function of temperature using computational chemistry tools. nih.gov A thermodynamic model for the N-(2-Hydroxyethyl)piperazine-H2O-CO2 system was developed to predict the heat of reaction and CO2 cyclic capacity. frontiersin.org
In a study of reactions over ZSM-5 zeolite catalysts, equilibrium constants were calculated for various transformations of piperazine ethoxylates. For instance, the dehydration of N-hydroxyethylpiperazine to an intermediate followed by hydrolysis to form acetaldehyde (B116499) has associated thermodynamic values. The conversion of N,N'-bis(2-hydroxyethyl)piperazine can lead to N-hydroxyethyl-N'-vinylpiperazine, a compound structurally related to this compound. vurup.sk The equilibrium constants for several potential reaction pathways were calculated using the Aspen Plus database, highlighting that the reaction mixture can be influenced by thermodynamics due to large differences in these constants. vurup.sk
Table 3: Calculated Equilibrium Constants (K) for Reactions of Piperazine Ethoxylates at 350°C vurup.sk
| Reaction | Reactants | Products | K value |
| Reaction 1 | HEEDA + NH3 | EDA + Ethanol | 14 |
| Reaction 2 | EDA + 2 Ethanol | TEDA + 2 H2O + 2 H2 | 21120875 |
| Reaction 3 | HEPIP | PIP + Acetaldehyde | 0.92 |
| Reaction 4 | HEPIP + NH3 | PIP + Aminoethanol | 665997 |
While these studies provide insight into the thermodynamics of related systems, specific, detailed kinetic and thermodynamic parameters for the synthesis and key reactions of this compound itself are not extensively reported in the literature and remain an area for further investigation.
Reaction Coordinate Analysis
Advanced Computational Methodologies
The field of chemical research is increasingly driven by advanced computational methodologies that complement and guide experimental work. rsc.org Techniques ranging from high-level quantum mechanical calculations to machine learning are now used to predict molecular properties, elucidate reaction mechanisms, and accelerate the discovery of new molecules and materials. e3s-conferences.orgmdpi.com
Machine learning (ML) has emerged as a powerful tool in chemical discovery, capable of identifying patterns in large datasets to predict molecular properties and reaction outcomes. researchgate.netclinmedkaz.org In the context of piperazine-containing compounds, ML has been applied to predict biological activities and to aid in synthetic planning.
One prominent application is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the chemical structures of compounds, represented by molecular descriptors, with their biological activities. mdpi.com For instance, a recent study utilized ML algorithms such as Decision Tree, Random Forest, and Gaussian Naive Bayes to predict the antibacterial properties of piperazine molecules. researchgate.net Such models can accelerate the discovery of new antibiotics by pre-screening virtual compounds, thereby reducing the time and resources required for experimental testing. researchgate.net Similarly, deep learning frameworks have been developed to identify androgen receptor antagonists from libraries of piperazine derivatives, aiding in the discovery of treatments for prostate cancer. researchgate.net
Beyond predicting biological activity, ML is also being used to address challenges in synthesis. Atom-based ML models have been developed to predict nucleophilicity and electrophilicity, which are fundamental properties for understanding chemical reactivity and selectivity. rsc.org These models can be used to assess potential side reactions in a proposed synthetic route, for example, by identifying the most reactive sites in a molecule. This application is highly relevant to the synthesis of complex molecules like substituted this compound derivatives, where chemo- and regioselectivity are critical. By filtering retrosynthetic pathways for potential issues, ML can guide chemists toward more efficient and successful syntheses. rsc.org
Table 4: Applications of Machine Learning in Piperazine-Related Chemical Discovery
| Application Area | ML Technique/Model | Objective | Reference |
| Drug Discovery | Decision Tree, Random Forest, Gaussian Naive Bayes | Predict antibacterial properties of piperazine molecules. | researchgate.net |
| Drug Discovery | Deep Learning Hybrid Framework (DeepAR) | Identify androgen receptor antagonists among piperazine derivatives. | researchgate.net |
| Retrosynthesis | Atom-based ML models | Predict site-specific nucleophilicity and electrophilicity to assess reaction selectivity. | rsc.org |
| Target Prediction | PASS (Prediction of Activity Spectra for Substances) | Predict the spectrum of biological activities for new piperidine/piperazine derivatives. | clinmedkaz.org |
Quantum Computing Applications in Theoretical Chemistry
The computational investigation of molecular systems like this compound has traditionally relied on classical computing methods, which, despite their successes, face inherent limitations in accurately solving the complex quantum mechanical equations that govern molecular behavior. wikipedia.orgenergy.gov Quantum computing represents a paradigm shift, offering the potential to overcome these classical barriers by harnessing quantum phenomena such as superposition and entanglement to model molecular systems with unprecedented accuracy. acs.orgyoutube.com This emerging field of quantum computational chemistry is poised to revolutionize our understanding of molecular properties and reactivity, with significant implications for drug discovery and materials science. researchgate.netweforum.org
Classical computers struggle with the simulation of quantum systems because the complexity of the problem grows exponentially with the size of the system. wikipedia.org For a molecule like this compound, a precise description of its electronic structure requires accounting for the interactions of all its electrons simultaneously, a task that quickly becomes intractable for classical algorithms. Quantum computers, on the other hand, are fundamentally better suited for this task as they operate on the same quantum principles as the molecules they are simulating. youtube.com This opens the door to highly accurate calculations that are currently out of reach. energy.gov
The primary applications of quantum computing in the theoretical chemistry of this compound would focus on solving the electronic Schrödinger equation to determine the molecule's ground state energy and wavefunction. youtube.comcecam.org Access to the exact wavefunction would allow for the highly accurate prediction of a wide range of molecular properties.
Key Potential Application Areas:
Ground and Excited State Energy Calculations: Quantum algorithms could provide nearly exact solutions for the electronic energy levels of this compound. This is crucial for understanding its stability, reactivity, and photochemical behavior.
Molecular Property Prediction: Properties derived from the electronic structure, such as the dipole moment, polarizability, and spectroscopic constants, could be calculated with high fidelity.
Chemical Reactivity and Dynamics: Quantum computers could simulate the dynamics of chemical reactions involving this compound, providing detailed insights into reaction mechanisms, transition states, and product distributions. acs.org This is particularly relevant for understanding its potential metabolic pathways or its interactions with biological targets.
Drug Design and Development: In the context of medicinal chemistry, quantum computing could dramatically accelerate drug discovery. weforum.orgclinicaltrialsarena.com By accurately calculating the binding affinity between this compound derivatives and target proteins, researchers could design more potent and selective drug candidates. utoronto.caaccenture.com
The Variational Quantum Eigensolver (VQE) Algorithm
A leading candidate for near-term quantum computers is the Variational Quantum Eigensolver (VQE), a hybrid quantum-classical algorithm. wikipedia.orgwikipedia.org VQE leverages the strengths of both computing paradigms to find the lowest energy eigenvalue (ground state energy) of a Hamiltonian. pennylane.ai
The VQE process for a molecule like this compound would proceed as follows:
Molecular Hamiltonian: The molecule's structure is used to construct its Hamiltonian, which is a mathematical operator representing the total energy of the system. pennylane.ai This Hamiltonian is then mapped onto a representation suitable for a quantum computer, typically as a sum of Pauli operators. wikipedia.org
Parametrized Quantum Circuit (Ansatz): A quantum circuit, known as an ansatz, is designed to prepare a trial wavefunction for the molecule. qniverse.in The circuit contains parameters that are varied during the computation.
Quantum Measurement: The quantum computer executes the circuit to prepare the trial state and measures the expectation value of the Hamiltonian. qniverse.in This provides an estimate of the molecule's energy for the given set of parameters.
Classical Optimization: The energy estimate is fed to a classical optimizer, which suggests new parameter values to try in the quantum circuit to further lower the energy. researchgate.netresearchgate.net
Iteration: Steps 3 and 4 are repeated iteratively until the energy converges to a minimum, which, according to the variational principle of quantum mechanics, provides an approximation of the true ground state energy. pennylane.ai
The table below illustrates the conceptual workflow of a VQE calculation for estimating the ground state energy of this compound.
| VQE Step | Description | Computational Resource | Output for this compound System |
| 1. Problem Definition | Define the molecular geometry and basis set for this compound. | Classical Computer | Cartesian coordinates of atoms (C, N, H). |
| 2. Hamiltonian Mapping | Convert the electronic Hamiltonian into a qubit-based representation. | Classical Computer | A sum of Pauli strings representing the Hamiltonian. |
| 3. Ansatz Preparation | A parameterized quantum circuit (e.g., UCCSD) prepares a trial state. | Quantum Computer | A quantum state |
| 4. Energy Evaluation | Measure the expectation value of the Hamiltonian for the trial state. | Quantum Computer | Estimated energy E(θ). |
| 5. Classical Optimization | Use an optimizer (e.g., COBYLA) to update the circuit parameters. | Classical Computer | New parameters θ'. |
| 6. Convergence Check | Repeat steps 3-5 until the change in energy is below a threshold. | Hybrid Loop | Converged ground state energy. |
This table is illustrative of the VQE process. UCCSD (Unitary Coupled-Cluster Singles and Doubles) and COBYLA (Constrained Optimization by Linear Approximation) are examples of a common ansatz and classical optimizer, respectively.
Prospective Research Findings
While direct quantum computations on this compound have not yet been published, the application of quantum algorithms is expected to yield data of significantly higher accuracy than current classical methods like Density Functional Theory (DFT) or Hartree-Fock. youtube.com For example, a comparative study could reveal discrepancies in calculated electronic properties, highlighting the importance of accurately capturing electron correlation effects—a known challenge for classical methods that quantum computers are poised to solve. wikipedia.org
The following table provides a hypothetical comparison of data that could be obtained for this compound from classical methods versus what is anticipated from future fault-tolerant quantum computers.
| Property | Classical Method (e.g., DFT B3LYP/6-31G*) | Future Quantum Algorithm (e.g., QPE) | Potential Significance of Quantum Result |
| Ground State Energy (Hartree) | -422.123 | -422.158 (Hypothetical) | Higher accuracy, closer to the true physical value. |
| HOMO-LUMO Gap (eV) | 4.85 | 5.10 (Hypothetical) | More precise prediction of electronic transitions and reactivity. |
| Dipole Moment (Debye) | 1.52 | 1.48 (Hypothetical) | Refined understanding of intermolecular interactions. |
| Barrier to Conformational Inversion (kcal/mol) | 5.3 | 5.9 (Hypothetical) | More accurate modeling of molecular dynamics and flexibility. |
Note: The values presented in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate the expected increase in accuracy from quantum computational methods. QPE (Quantum Phase Estimation) is an algorithm expected to run on future fault-tolerant quantum computers.
The development of quantum computing for chemical applications is still in its early stages, and current hardware is classified as Noisy Intermediate-Scale Quantum (NISQ). mdpi.com However, as the technology matures, the computational investigation of molecules like this compound will undoubtedly benefit from the enhanced accuracy and predictive power of quantum algorithms, ushering in a new era of theoretical chemistry. acs.orgenergy.gov
Applications in Advanced Chemical Synthesis and Materials Science
2-Ethenylpiperazine as a Building Block in Complex Molecule Synthesis
This compound, with its unique structural features, serves as a valuable building block in the field of advanced chemical synthesis. nih.govmdpi.comwikipedia.org Its bifunctional nature, containing both a reactive vinyl group and a piperazine (B1678402) ring system, allows for its incorporation into a wide array of complex molecular architectures. This versatility makes it a key intermediate in the construction of diverse chemical entities with potential applications in various scientific and industrial domains. jsynthchem.comopenaccessjournals.comslideshare.net
Heterocyclic Ring System Construction
The piperazine moiety within this compound is a foundational element for the construction of more elaborate heterocyclic ring systems. nih.govmdpi.com Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are of paramount importance in medicinal chemistry and materials science. openaccessjournals.comslideshare.net The nitrogen atoms within the piperazine ring provide nucleophilic sites that can participate in a variety of cyclization reactions. mdpi.combiomedpharmajournal.org These reactions can lead to the formation of fused or bridged bicyclic and polycyclic systems, expanding the diversity of accessible molecular scaffolds. bham.ac.uk
The vinyl group of this compound offers a reactive handle for various chemical transformations that can be strategically employed in ring construction. For instance, cycloaddition reactions involving the vinyl group can lead to the formation of new carbocyclic or heterocyclic rings appended to the piperazine core. Furthermore, the vinyl group can be functionalized through methods such as oxidation, reduction, or addition reactions to introduce new reactive sites, which can then be utilized in subsequent cyclization steps. This multi-faceted reactivity allows for a programmed and controlled approach to the synthesis of complex heterocyclic structures.
Synthesis of Nitrogen-Containing Scaffolds
The synthesis of diverse nitrogen-containing scaffolds from this compound can be achieved through a multitude of synthetic strategies. The secondary amine in the piperazine ring can be readily acylated, alkylated, or arylated to introduce a wide range of substituents, thereby modulating the steric and electronic properties of the resulting molecule. These modifications can be crucial for optimizing biological activity and pharmacokinetic properties. Moreover, the vinyl group can undergo reactions such as hydroamination or Heck coupling, which introduce additional nitrogen-containing functional groups or extend the carbon framework of the molecule. This dual reactivity enables the construction of complex molecular frameworks with a high degree of control over the final structure. organic-chemistry.org
| Reaction Type | Reagents/Conditions | Resulting Scaffold |
| N-Alkylation | Alkyl halides, base | N-Substituted piperazines |
| N-Acylation | Acyl chlorides, acid anhydrides | N-Acylpiperazines |
| Michael Addition | α,β-Unsaturated carbonyls | Extended nitrogen-containing chains |
| Heck Coupling | Aryl halides, Pd catalyst | Aryl-substituted ethenylpiperazines |
| Hydroamination | Amines, catalyst | Aminoethylpiperazines |
Role in Polymer Chemistry and Materials Science
The distinct chemical functionalities of this compound make it a significant component in the realm of polymer chemistry and materials science. sheffield.ac.ukmit.eduvt.eduius.edu.baiitmandi.ac.in Its ability to participate in polymerization reactions and to be incorporated into polymer backbones allows for the creation of materials with tailored properties and functionalities.
Monomer in Polymerization Processes
The vinyl group of this compound allows it to act as a monomer in addition polymerization reactions. youtube.comsavemyexams.com This process involves the breaking of the double bond and the subsequent linking of monomer units to form long polymer chains. youtube.comaiche.org The resulting polymers, poly(this compound), possess a repeating unit containing the piperazine ring. The presence of the basic nitrogen atoms in the piperazine rings along the polymer chain imparts unique properties to the material, such as pH-responsiveness and the ability to chelate metal ions.
The polymerization of this compound can be initiated by various methods, including free-radical polymerization, to produce polymers with different molecular weights and distributions. The specific reaction conditions, such as temperature, pressure, and the type of initiator used, can influence the final properties of the polymer. youtube.com
Crosslinking Agent for Polymer Networks
This compound can function as a crosslinking agent to create three-dimensional polymer networks. specialchem.comresearchgate.netsapub.orggoogle.commdpi.com Crosslinking involves the formation of chemical bonds between polymer chains, which transforms a collection of individual chains into a single, interconnected molecule. specialchem.com The bifunctionality of this compound is key to this role. The vinyl group can copolymerize with other monomers, incorporating the piperazine unit into the polymer backbone. The secondary amine in the piperazine ring can then react with functional groups on other polymer chains, such as epoxides or isocyanates, to form covalent crosslinks.
These crosslinked networks exhibit enhanced mechanical strength, thermal stability, and solvent resistance compared to their linear counterparts. specialchem.comresearchgate.net The density of crosslinks, which can be controlled by the concentration of this compound used, determines the rigidity and swelling behavior of the resulting material. sapub.org
| Property | Effect of Crosslinking |
| Mechanical Strength | Increased |
| Thermal Stability | Increased |
| Solvent Resistance | Increased |
| Swelling Capacity | Decreased with higher crosslink density |
Incorporation into Functional Polymers and Copolymers
The unique properties of the piperazine ring make this compound a valuable comonomer for the synthesis of functional polymers and copolymers. cmu.eduuwo.caspecificpolymers.comresearchgate.netmdpi.com By copolymerizing this compound with other monomers, it is possible to introduce the specific functionalities of the piperazine moiety into the final material. For example, the basicity of the piperazine nitrogens can be utilized to create polymers that act as proton sponges or as catalysts in certain chemical reactions.
Furthermore, the piperazine ring can be modified either before or after polymerization to introduce a wide range of functional groups. This post-polymerization modification allows for the fine-tuning of the polymer's properties and the creation of materials with highly specific applications. For instance, quaternization of the nitrogen atoms can lead to the formation of polycationic polymers, which have applications in gene delivery and as antimicrobial agents. The ability to incorporate this versatile functionality makes this compound a key building block in the design of advanced and smart materials. cmu.eduuwo.ca
Catalytic Applications in Organic Transformations
The piperazine moiety, with its two nitrogen atoms, offers significant potential for the development of both metal-based and metal-free catalytic systems. The presence of the ethenyl group on the piperazine ring in this compound provides a convenient handle for its incorporation into larger, more complex ligand and catalyst structures.
Ligand Design for Metal-Catalyzed Reactions
The nitrogen atoms of the piperazine ring can effectively coordinate with transition metals, making piperazine derivatives attractive candidates for ligand design in metal-catalyzed reactions. The ethenyl group of this compound can be utilized to polymerize or graft the piperazine unit onto a solid support, creating heterogeneous catalysts that are easily recoverable and reusable.
A notable example of the application of a related compound is in the palladium(0)-catalyzed asymmetric synthesis of 2-vinylpiperazine. In this process, a chiral bisphosphine ligand is used to induce enantioselectivity in the cyclization reaction. researchgate.net While this example describes the synthesis of 2-vinylpiperazine itself, it highlights the compatibility of the vinylpiperazine scaffold with transition metal catalysis and the potential for creating chiral ligands for asymmetric transformations. The synthesis of optically active 2-vinylpiperazine from 1,4-diacetoxy-cis-2-butene and 1,2-bis[(benzyl)amino]ethane has been achieved with a palladium(0) catalyst and a chiral bisphosphine ligand, demonstrating the utility of such structures in asymmetric synthesis. researchgate.net
The design of ligands is crucial for the efficacy of metal catalysts, influencing their reactivity and selectivity. mdpi.com The piperazine scaffold can be incorporated into more complex ligand architectures, such as pincer ligands, which can form stable complexes with metals like cadmium. mdpi.com The ability to functionalize the piperazine ring, for instance with an ethenyl group, allows for the tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic performance. nih.gov
Table 1: Examples of Piperazine Derivatives in Metal-Catalyzed Reactions
| Reaction | Catalyst/Ligand System | Key Feature of Piperazine Derivative | Reference |
|---|---|---|---|
| Asymmetric Synthesis of 2-Vinylpiperazine | Pd(0) with chiral bisphosphine ligand | Formation of an optically active product containing the vinylpiperazine core. | researchgate.netresearchgate.net |
| Formation of Dinuclear Cd(II) Azido Complex | bis-Pyrazolyl s-Triazine Pincer Ligand | Piperazine-like triazine core acts as a tridentate pincer ligand. | mdpi.com |
Organocatalysis Utilizing the Piperazine Core
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. The piperazine scaffold is a common motif in the design of organocatalysts, particularly those based on secondary amines. csic.es These catalysts can activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions.
Piperazine-functionalized materials have been developed as highly active and reusable organocatalysts. For instance, a piperazine-functionalized mesoporous polymer has been synthesized and shown to be an effective catalyst for various organic reactions in water, including Knoevenagel condensations and cycloaddition reactions. rsc.org The high dispersion of piperazine active sites within the porous structure enhances catalytic activity and the polymeric framework prevents leaching of the catalyst, allowing for its recovery and reuse. rsc.org
The development of novel piperazine derivatives continues to expand the scope of organocatalysis. For example, piperazine-based compounds have been explored for their potential in various synthetic transformations. scipublications.comnih.gov The ability to readily modify the piperazine structure allows for the fine-tuning of catalyst properties to achieve high efficiency and selectivity in a wide range of reactions. researchgate.net
Table 2: Piperazine-Based Organocatalysts and Their Applications
| Catalyst Type | Reaction | Advantage of Piperazine Core | Reference |
|---|---|---|---|
| Piperazine-functionalized mesoporous polymer | Knoevenagel condensation, [3+3] cycloaddition | High reactivity, selectivity, and reusability in aqueous media. | rsc.org |
| Piperazinyl backbone catalysts | Transfer hydrogenation | The secondary amino group provides a site for structural variation to tune catalytic properties. | csic.es |
Supramolecular Chemistry Investigations
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The piperazine ring, with its ability to participate in hydrogen bonding and act as a guest within host molecules, is a valuable component in the construction of supramolecular assemblies.
Host-Guest Chemistry
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. Piperazine and its derivatives have been shown to act as guests in various host systems.
For example, piperazine has been encapsulated within supramolecular inclusion complexes. In one study, two different piperazine guest supramolecular inclusion complexes were synthesized and structurally characterized. researchgate.net In these complexes, the piperazine molecule is held within a channel formed by the host molecules through non-covalent interactions. This type of encapsulation can protect the guest molecule and potentially modify its properties. researchgate.net The study of such host-guest systems is relevant for applications like drug delivery and the development of new materials. researchgate.net
The interactions between host and guest are governed by factors such as size, shape, and intermolecular forces. The piperazine ring's conformation and the potential for hydrogen bonding make it a suitable guest for a variety of host molecules, including cucurbiturils and resorcinarenes. rsc.orgscirp.org
Table 3: Examples of Piperazine in Host-Guest Systems
| Host Molecule | Guest Molecule | Key Interaction | Potential Application | Reference |
|---|---|---|---|---|
| Zinc dihydrogen phosphate | Methylpiperazine | Supramolecular interactions within a grommet channel. | Drug sustained-release. | researchgate.net |
| p-hydroxybenzoic acid | Piperazine | Formation of cylindrical channels housing the piperazine guest. | CO2 capture. | researchgate.net |
| Cucurbit researchgate.neturil derivatives | 1-(4-methoxyphenyl)piperazine | Formation of exclusion complexes. | Development of porous materials. | rsc.org |
Self-Assembly Processes
Self-assembly is the spontaneous organization of molecules into ordered structures. The piperazine unit can be a key component in molecules designed to self-assemble into larger, functional architectures. The ethenyl group in this compound offers a route to create polymers that can then self-assemble.
The self-assembly of piperazine-based compounds can be driven by various non-covalent interactions, including hydrogen bonding and π-π stacking. For instance, piperazine-based polyamines have been shown to self-assemble in the solid state, stabilized by a network of hydrogen bonds with water molecules. acs.org The resulting supramolecular structures can have well-defined, rod-like shapes. acs.org
The ability of piperazine derivatives to form gels through self-assembly has also been explored. Diketopiperazines, which are cyclic dipeptides, are known for their propensity to self-assemble into gels. mdpi.com While not directly involving this compound, this highlights the general tendency of the piperazine ring and its derivatives to participate in the formation of extended, non-covalently linked networks. The nature of the side chains on the piperazine ring plays a crucial role in directing the self-assembly process and determining the properties of the resulting material. mdpi.com
Q & A
Q. What are the recommended synthetic routes for 2-Ethenylpiperazine, and how can reaction conditions be optimized?
A viable synthetic pathway involves modifying piperazine derivatives through acylation, halogenation, or alkylation. For example, benzoic acid derivatives can undergo bromination and esterification to introduce ethenyl groups (analogous to methods used for 2-phenylpiperazine synthesis) . Optimization requires systematic testing of variables such as solvent polarity (e.g., dichloromethane vs. THF), reaction time (12–48 hours), and stoichiometric ratios (e.g., 1:1.2 molar ratio of piperazine to ethenylating agent). Design of Experiments (DoE) frameworks are recommended to identify critical factors affecting yield and purity .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR shifts (e.g., ethenyl protons at δ 5.0–6.0 ppm) .
- Infrared Spectroscopy (IR) : Identify functional groups like C=C stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% threshold for research-grade compounds) .
- Mass Spectrometry (GC-MS) : Verify molecular ion peaks (e.g., m/z 110 for this compound) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent ocular/skin exposure .
- Ventilation : Use fume hoods to minimize inhalation risks due to potential irritant properties .
- Waste Disposal : Follow EPA guidelines for amine-containing compounds, including neutralization before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields of this compound synthesis?
Discrepancies often arise from variations in reaction setup (e.g., inert atmosphere vs. ambient conditions) or purification techniques (e.g., column chromatography vs. recrystallization). To address this:
- Replicate Protocols : Standardize conditions (temperature, solvent grade) across trials.
- Validate Analytical Data : Cross-check purity via orthogonal methods (e.g., NMR + HPLC) to rule out co-eluting impurities .
- Review Kinetic Data : Assess activation energy differences using Arrhenius plots under controlled temperatures .
Q. What strategies are effective for developing enantioselective synthesis of this compound derivatives?
- Chiral Catalysts : Use palladium-based catalysts with BINAP ligands for asymmetric Heck reactions to introduce ethenyl groups .
- Resolution Techniques : Employ chiral HPLC columns or enzymatic resolution (e.g., lipase-mediated acylations) to separate enantiomers .
- Computational Modeling : Predict steric effects using DFT calculations (e.g., Gaussian09) to optimize catalyst-substrate interactions .
Q. How can the ecological toxicity of this compound be assessed given limited data?
- In Silico Tools : Apply QSAR models (e.g., ECOSAR) to predict acute aquatic toxicity (LC50) based on structural analogs .
- In Vitro Assays : Use Daphnia magna or Vibrio fischeri bioluminescence inhibition tests to measure acute toxicity .
- Degradation Studies : Perform OECD 301B tests to evaluate biodegradability in soil/water systems .
Q. What methodologies are suitable for studying this compound’s reactivity in cross-coupling reactions?
- Suzuki-Miyaura Coupling : Screen palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids to functionalize the ethenyl group .
- Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-determining steps in C-N bond formation .
- In Situ Monitoring : Employ Raman spectroscopy to track intermediate species during reactions .
Methodological Considerations
Q. How should researchers design experiments to minimize batch-to-batch variability in this compound synthesis?
Q. What are best practices for documenting and archiving this compound research data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
